2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone
Overview
Description
2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone is a fluorinated organic compound that features prominently in various scientific and industrial applications. The presence of trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using trifluoromethylation reagents under specific conditions . For instance, the reaction between trifluoroacetic anhydride and a pyrazole derivative in the presence of a Lewis acid like aluminum chloride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated compound with similar applications in pharmaceuticals and materials science.
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Used in the synthesis of bioactive molecules and advanced materials.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Employed as a reagent in organic synthesis.
Uniqueness
2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone stands out due to its unique combination of trifluoromethyl groups and a pyrazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and reactivity, making it a valuable compound in various fields .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6N2O/c1-3-2-4(6(8,9)10)14-15(3)5(16)7(11,12)13/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHGRSOAWXEOEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148817 | |
Record name | 2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201148817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501691-55-0 | |
Record name | 2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501691-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201148817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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